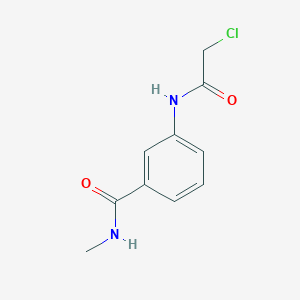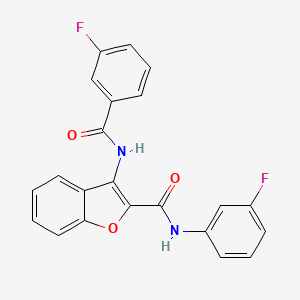
N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that belongs to a broader class of chemical entities known as quinazolinyl derivatives. These compounds have garnered attention due to their potential therapeutic applications. Specifically, quinazolinyl derivatives have been studied for their antimicrobial properties, with some showing promising results against various pathogens.
Synthesis Analysis
The synthesis of quinazolinyl derivatives, such as the ones mentioned in the provided papers, involves multiple steps that include the formation of the quinazolinyl core, followed by the attachment of various substituents to enhance the biological activity of the compounds. For instance, the synthesis of 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group has been described, with these compounds being fully characterized by spectroscopic methods such as 1H NMR, 13C NMR, HRMS, and IR spectra . Although the specific synthesis of N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide is not detailed in the provided papers, similar synthetic routes and characterization techniques are likely applicable.
Molecular Structure Analysis
The molecular structure of quinazolinyl derivatives is crucial for their biological activity. In one of the studies, the structure of a compound was confirmed through single-crystal X-ray diffraction, which is a definitive method for determining the three-dimensional arrangement of atoms within a molecule . The presence of specific functional groups, such as the triazole ring and the N-(substituted phenyl)acetamide group, plays a significant role in the interaction of these compounds with biological targets.
Chemical Reactions Analysis
Quinazolinyl derivatives can participate in various chemical reactions, which are essential for their antimicrobial activity. The papers provided do not detail specific reactions involving N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide, but they do mention that the synthesized compounds exhibit potent in vitro inhibitory effects against pathogens, suggesting that these compounds may interfere with essential biological processes in the microorganisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinyl derivatives, such as solubility, stability, and reactivity, are important for their function as antimicrobial agents. The provided papers do not offer specific data on the physical and chemical properties of N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide. However, they do indicate that the synthesized compounds possess low toxicity to certain cell lines and show no sign of cardiac toxicity in zebrafish models at tested concentrations, which is promising for their potential use as therapeutic agents .
Applications De Recherche Scientifique
Anticancer and Antitumor Activities
- A series of 2-(3-phenethyl-4(3H)quinazolin-2-ylthio)-N-substituted anilide and substituted phenyl 2-(3-phenethyl-4(3H) quinazolin-2-ylthio)acetate showed remarkable broad-spectrum antitumor activity, with one compound being significantly more active than the known drug 5-FU across several cancer types, including renal, colon, non-small cell lung, breast, ovarian, and melanoma cancer (Al-Suwaidan et al., 2013).
- The compound PVHD303, a derivative with potent antiproliferative activity, disturbed microtubule formation at the centrosomes and inhibited tumor growth in a human colon cancer xenograft model in vivo, demonstrating its potential as a cancer therapeutic agent (Suzuki et al., 2020).
- Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and evaluated for their in vitro antitumor activity, showing that some derivatives were more potent compared to the positive control 5-FU, indicating their potential for further development as antitumor agents (Al-Suwaidan et al., 2016).
Anti-Inflammatory and Analgesic Activities
- A novel series of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic and anti-inflammatory activities. Among them, specific compounds showed potent analgesic and anti-inflammatory effects, suggesting their potential for development into therapeutic agents (Alagarsamy et al., 2011).
Antidepressant and Anxiolytic Properties
- Derivatives of α-[4-oxoquinazoline-3(4H)-yl]carboxylic acids were synthesized and found to exhibit pronounced anxiolytic, antiphobic, and antidepressant activity, making them promising candidates for further studies on their psychotropic properties (Тюренков et al., 2013).
Structural and Coordination Properties
- The study of different spatial orientations of amide derivatives on anion coordination highlighted the structural flexibility and potential for forming complex molecular geometries, which could be relevant in designing novel materials or molecular recognition systems (Kalita & Baruah, 2010).
Orientations Futures
Quinazoline and quinazolinone derivatives, including “N-(4-methoxyphenyl)-2-(quinazolin-4-ylthio)acetamide”, have received significant attention due to their diverse biopharmaceutical activities . The emergence of drug resistance has created a critical and unmet medical requirement for the innovation and development of novel classes of antibacterial agents . Therefore, these compounds are likely to continue to be a focus of research in the future .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-13-8-6-12(7-9-13)20-16(21)10-23-17-14-4-2-3-5-15(14)18-11-19-17/h2-9,11H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQMSFAQDOSQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)




![[4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanesulfonyl chloride](/img/structure/B2529016.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2529019.png)
![6-chloro-1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2529022.png)
![1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529023.png)
![[1-(4,6-Dimethyl-2-pyrimidinyl)-5-(hydroxymethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2529025.png)
![(E)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2529026.png)